Cas no 868973-46-0 (N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide)

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a carbamoylmethylsulfanyl group and a 3-(trifluoromethyl)benzamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electron-rich properties, facilitating interactions with biological targets. This compound may serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals, offering versatility for further derivatization. Its well-defined molecular architecture ensures consistency in research applications, making it a valuable candidate for exploratory studies in drug discovery and chemical biology.
N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide structure
868973-46-0 structure
Product Name:N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide
CAS No:868973-46-0
MF:C12H9F3N4O2S2
MW:362.350669622421
CID:5832937
PubChem ID:7191009
Update Time:2025-06-13

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)-
    • SR-01000016393
    • F1838-0584
    • AKOS024613074
    • 868973-46-0
    • N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
    • SR-01000016393-1
    • N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide
    • N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
    • N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C12H9F3N4O2S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)17-10-18-19-11(23-10)22-5-8(16)20/h1-4H,5H2,(H2,16,20)(H,17,18,21)
    • InChI Key: QEDCZILZQZADNP-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(N)=O)S1)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 362.01190238g/mol
  • Monoisotopic Mass: 362.01190238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 152Ų

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Predicted)
  • pka: 7.27±0.50(Predicted)

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide: A Comprehensive Overview

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide (CAS No. 868973-46-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TFMB for brevity, is characterized by its unique structural features and potential biological activities. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a derivative of 1,3,4-thiadiazole and trifluoromethylbenzamide. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly versatile in various chemical reactions. The thiadiazole ring is known for its high stability and reactivity, which contributes to the compound's potential as a bioactive agent. The carbamoylmethyl sulfanyl substituent further enhances the molecule's polarity and solubility in aqueous media.

The molecular formula of N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is C14H11F3N4O2S2, with a molecular weight of approximately 368.37 g/mol. It is a white crystalline solid that is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound exhibits excellent thermal stability and can be stored at room temperature without significant degradation.

Synthesis Methods

The synthesis of N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide involves several well-documented synthetic routes. One common method involves the reaction of 2-amino-5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazole with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic acyl substitution to form the desired product.

An alternative synthetic route involves the coupling of 5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazole with 3-trifluoromethylbenzoic acid using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt). This method offers higher yields and better purity compared to traditional methods.

Biological Activities

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide has been extensively studied for its potential biological activities. One of the most notable applications is its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have shown that TFMB exhibits potent inhibitory activity against carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and epilepsy.

In addition to its enzymatic inhibition properties, TFMB has also been investigated for its antimicrobial activity. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Clinical Applications and Research Advancements

The potential clinical applications of N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide are diverse and promising. In preclinical studies, TFMB has shown efficacy in treating various infectious diseases caused by drug-resistant bacteria. Its ability to inhibit carbonic anhydrase enzymes also makes it a potential candidate for the development of new therapeutic agents for glaucoma and other related conditions.

Recent advancements in computational chemistry have further enhanced our understanding of TFMB's biological activities. Molecular docking studies have provided insights into the binding interactions between TFMB and its target enzymes, which can guide the rational design of more potent analogs with improved pharmacological profiles.

Safety and Toxicology

The safety profile of N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide has been evaluated through various toxicological studies. In vitro cytotoxicity assays have shown that TFMB exhibits low toxicity towards mammalian cells at therapeutic concentrations. However, higher concentrations can induce cytotoxic effects, highlighting the importance of dose optimization in clinical applications.

In vivo studies in animal models have also demonstrated that TFMB is well-tolerated at therapeutic doses with minimal side effects. These findings support the potential use of TFMB in clinical settings while emphasizing the need for further safety assessments during clinical trials.

Conclusion

N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide (CAS No. 868973-46-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties such as high stability and reactivity, making it suitable for various therapeutic purposes. Ongoing research continues to uncover new biological activities and mechanisms of action for this compound, paving the way for its development into effective therapeutic agents for various diseases.

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